molecular formula C14H20ClN B13971816 1-Benzyl-4-chloro-3,5-dimethylpiperidine

1-Benzyl-4-chloro-3,5-dimethylpiperidine

Katalognummer: B13971816
Molekulargewicht: 237.77 g/mol
InChI-Schlüssel: LWVSHNGSJRTVAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4-chloro-3,5-dimethylpiperidine is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Vorbereitungsmethoden

The synthesis of 1-Benzyl-4-chloro-3,5-dimethylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine, benzyl chloride, and appropriate chlorinating and methylating agents.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of the hydrogen atoms on the piperidine ring with benzyl, chloro, and dimethyl groups.

    Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Analyse Chemischer Reaktionen

1-Benzyl-4-chloro-3,5-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4-chloro-3,5-dimethylpiperidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-chloro-3,5-dimethylpiperidine involves its interaction with specific molecular targets:

Eigenschaften

Molekularformel

C14H20ClN

Molekulargewicht

237.77 g/mol

IUPAC-Name

1-benzyl-4-chloro-3,5-dimethylpiperidine

InChI

InChI=1S/C14H20ClN/c1-11-8-16(9-12(2)14(11)15)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3

InChI-Schlüssel

LWVSHNGSJRTVAM-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CC(C1Cl)C)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.